molecular formula C8H13NO B3282378 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one CAS No. 749808-46-6

2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one

Cat. No. B3282378
CAS RN: 749808-46-6
M. Wt: 139.19 g/mol
InChI Key: SKNFWIOLLHPFOP-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one , also known by its IUPAC name 2,2,6-trimethyl-1,2,3,4-tetrahydropyridine , is a chemical compound with the molecular formula C₈H₁₅N . It falls within the class of tetrahydropyridines and exhibits interesting properties due to its unique structure .


Synthesis Analysis

The synthesis of 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one involves various methods, including reductive amination of appropriate precursors. Researchers have explored both catalytic and stoichiometric approaches to achieve this transformation. The choice of reagents and conditions significantly impacts the yield and selectivity of the reaction. Further studies are needed to optimize the synthetic routes and explore greener alternatives .


Molecular Structure Analysis

The compound’s molecular structure consists of a tetrahydropyridine ring with three methyl groups attached at positions 2, 2, and 5. The nitrogen atom in the ring is part of a carbonyl group, forming the pyridinone moiety. The stereochemistry of the molecule plays a crucial role in its reactivity and biological activity .


Chemical Reactions Analysis

2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one participates in various chemical reactions, including oxidation , reduction , and functional group transformations . Researchers have explored its use as a building block in the synthesis of more complex molecules. Notably, the pyridinone functionality can undergo ring-opening reactions , leading to diverse products. Further investigations into its reactivity and applications are ongoing .


Physical And Chemical Properties Analysis

  • Physical Form : 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one exists as a liquid .
  • Molecular Weight : Approximately 125.21 g/mol .
  • IUPAC Name : 2,2,6-trimethyl-1,2,3,4-tetrahydropyridine .
  • InChI Code : 1S/C8H15N/c1-7-5-4-6-8(2,3)9-7/h5,9H,4,6H2,1-3H3 .

Mechanism of Action

The exact mechanism of action for 2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one depends on its specific context. It may act as a ligand in coordination chemistry, participate in enzyme-catalyzed reactions , or interact with biological targets. Researchers have studied its potential as a bioactive compound in various fields, including medicinal chemistry and materials science .

Safety and Hazards

  • Hazard Statements : May cause skin and eye irritation (H302, H315, H319, H335) .
  • Precautionary Statements : Handle with care, avoid inhalation, and wear appropriate protective equipment .

properties

IUPAC Name

3,6,6-trimethyl-1,2-dihydropyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-6-4-7(10)8(2,3)9-5-6/h4,9H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNFWIOLLHPFOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(NC1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Reactant of Route 2
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Reactant of Route 3
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Reactant of Route 4
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Reactant of Route 5
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one
Reactant of Route 6
2,2,5-Trimethyl-1,2,6-trihydropyridin-3-one

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